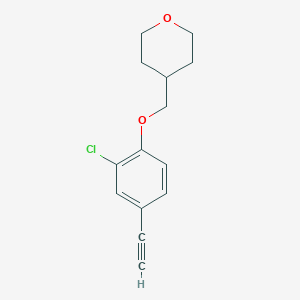
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 2-chloro-4-ethynylphenoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro precursor reacts with the ethynyl group.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an intramolecular etherification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated derivatives or hydrogenated compounds.
Substitution: A variety of substituted phenoxymethyl-tetrahydropyran derivatives can be formed.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group may form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-ethynyl-4-methoxybenzene
- 2-Chloro-4-ethynyl-1-methylbenzene
- 1-Ethynyl-4-methoxybenzene
Uniqueness
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the ethynylphenoxymethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H15ClO2 |
|---|---|
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-ethynylphenoxy)methyl]oxane |
InChI |
InChI=1S/C14H15ClO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h1,3-4,9,12H,5-8,10H2 |
Clave InChI |
MWOWDDKKFQEBIP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)OCC2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


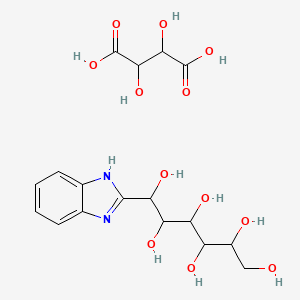

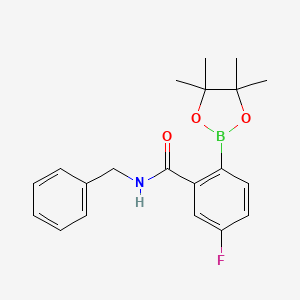
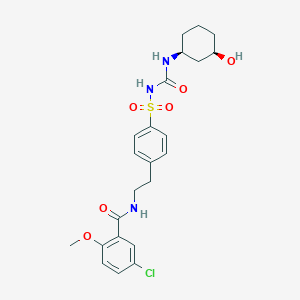

![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
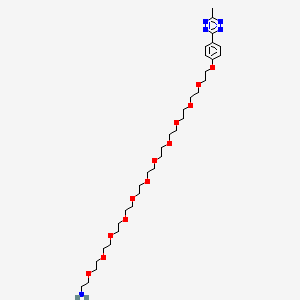
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
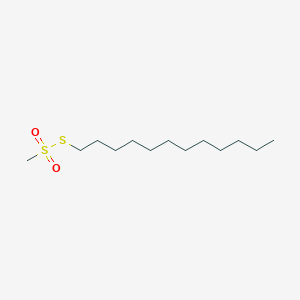
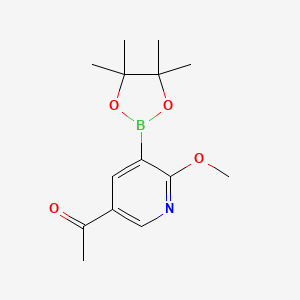
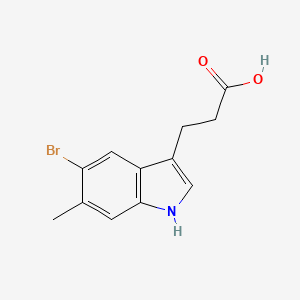
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
